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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two allosteric glucokinase

activators (GKAs), AM-2394 and Dorzagliatin. Glucokinase (GK) is a crucial enzyme in glucose

homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes.[1][2] GKAs

enhance the activity of this enzyme, representing a promising therapeutic strategy for type 2

diabetes (T2DM).[1] This document summarizes key experimental data, outlines

methodologies, and visualizes relevant pathways to facilitate a comprehensive understanding

of these two compounds.

Mechanism of Action
Both AM-2394 and Dorzagliatin are allosteric activators of glucokinase. They bind to a site on

the enzyme distinct from the glucose-binding site, inducing a conformational change that

increases the enzyme's affinity for glucose.[2][3][4] This enhanced activity leads to increased

glucose phosphorylation in pancreatic β-cells, resulting in greater glucose-stimulated insulin

secretion (GSIS), and in the liver, it promotes glucose uptake and glycogen synthesis.[1][3]

Dorzagliatin is described as a dual-acting GKA, effectively targeting glucokinase in both the

pancreas and the liver. This dual action contributes to improved glycemic control by both

enhancing insulin secretion and reducing hepatic glucose output.[3] AM-2394 also functions by

increasing the affinity of glucokinase for glucose, by approximately 10-fold, suggesting a similar

dual-acting potential.[5][6]
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Efficacy Data
The available efficacy data for AM-2394 is from preclinical studies, while Dorzagliatin has

undergone extensive clinical trials. A direct head-to-head comparison is therefore not currently

possible. The following tables summarize the available quantitative data for each compound.

AM-2394: Preclinical Efficacy Data
Parameter Value Species Model Key Findings

EC50 60 nM In vitro Enzyme assay

Potent activation

of glucokinase.

[5][7][8]

Oral Glucose

Tolerance Test

(OGTT)

3 mg/kg

(maximal

efficacy)

Mouse ob/ob

Robust reduction

in plasma

glucose

excursion.[5][6]

Doses of 1, 3,

10, and 30 mg/kg

all reduced

glucose

excursion.[5][6]

Pharmacokinetic

s
-

Multiple animal

models
-

Exhibits

moderate

clearance and

good oral

bioavailability.[5]

[6]

Dorzagliatin: Clinical Efficacy Data
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Parameter Efficacy Metric Patient Population Study Details

HbA1c Reduction

(Monotherapy)

-1.07% (vs. -0.50% for

placebo)
Drug-naïve T2DM

Phase 3, 24-week,

randomized, double-

blind, placebo-

controlled trial (75 mg

twice daily).[9][10]

HbA1c Reduction

(Add-on to Metformin)
-1.02%

T2DM with inadequate

glycemic control on

metformin

Phase 3 DAWN study.

[11][12]

Fasting Plasma

Glucose (FPG)

Reduction

Significant decrease Drug-naïve T2DM

Phase 3 monotherapy

trial.[10] A meta-

analysis showed a

mean difference of

-9.22 mg/dL vs.

placebo.[13]

2-hour Postprandial

Glucose (2h-PPG)

Reduction

Significant decrease Drug-naïve T2DM

Phase 3 monotherapy

trial.[10] A meta-

analysis showed a

mean difference of

-48.70 mg/dL vs.

placebo.[13]

β-cell Function

(HOMA2-β)

Significant

improvement
T2DM

Phase 3 SEED trial.

[12] A meta-analysis

showed a mean

difference of 2.69 vs.

placebo.[13]

Insulin Resistance

(HOMA2-IR)
Decrease T2DM

A meta-analysis

showed a mean

difference of -0.07 vs.

placebo.[13]

Diabetes Remission 65.2% remission rate

at 52 weeks

Newly diagnosed,

unmedicated T2DM

patients who

completed the SEED

DREAM observational

study.[14]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9871194/
https://synapse.patsnap.com/article/what-clinical-trials-have-been-conducted-for-dorzagliatin
https://pubmed.ncbi.nlm.nih.gov/38783768/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9117147/
https://synapse.patsnap.com/article/what-clinical-trials-have-been-conducted-for-dorzagliatin
https://www.frontiersin.org/journals/cardiovascular-medicine/articles/10.3389/fcvm.2022.1041044/full
https://synapse.patsnap.com/article/what-clinical-trials-have-been-conducted-for-dorzagliatin
https://www.frontiersin.org/journals/cardiovascular-medicine/articles/10.3389/fcvm.2022.1041044/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC9117147/
https://www.frontiersin.org/journals/cardiovascular-medicine/articles/10.3389/fcvm.2022.1041044/full
https://www.frontiersin.org/journals/cardiovascular-medicine/articles/10.3389/fcvm.2022.1041044/full
https://www.bioworld.com/articles/519732-hua-medicines-dorzagliatin-could-be-first-drug-to-restore-glucose-homeostasis-in-type-2-diabetics?v=preview
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


study and stopped

medication.

Experimental Protocols
Glucokinase Activity Assay (In Vitro)
The in vitro potency of glucokinase activators is typically determined using an enzyme activity

assay. A common method is the NADP+-coupled assay.

Principle: The activity of glucokinase is measured by quantifying the production of glucose-6-

phosphate (G6P). G6P is then used as a substrate by glucose-6-phosphate dehydrogenase

(G6PDH), which reduces NADP+ to NADPH. The increase in NADPH is monitored

spectrophotometrically at 340 nm.

General Protocol:

Recombinant human glucokinase is incubated in a reaction buffer containing glucose, ATP,

magnesium chloride, and the test compound (e.g., AM-2394 or Dorzagliatin) at various

concentrations.

The reaction is initiated by the addition of ATP.

The coupling enzyme, G6PDH, and its substrate, NADP+, are included in the reaction

mixture.

The rate of NADPH formation is measured over time, which is directly proportional to the

glucokinase activity.

The half-maximal effective concentration (EC50) is calculated by plotting the enzyme activity

against the compound concentration.

Oral Glucose Tolerance Test (OGTT) (In Vivo)
The OGTT is a standard preclinical experiment to assess the effect of a compound on glucose

tolerance.
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Principle: This test measures the ability of an organism to clear a glucose load from the

bloodstream. The area under the curve (AUC) of the blood glucose concentration over time is

used as a measure of glucose tolerance.

General Protocol (as described for AM-2394 in ob/ob mice):

Male ob/ob mice are fasted overnight.

The test compound (AM-2394) is administered orally (per os, PO) at various doses (e.g., 1,

3, 10, 30 mg/kg).[5][6]

After a specific time (e.g., 30 minutes), a glucose solution is administered orally.[5][6]

Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the

glucose challenge.

Blood glucose levels are measured, and the glucose excursion curve is plotted.

The AUC is calculated to quantify the effect of the compound on glucose tolerance.

Clinical Trial Protocol for Dorzagliatin (Monotherapy)
The efficacy of Dorzagliatin has been evaluated in numerous clinical trials. The following

provides a general outline of a Phase 3 monotherapy trial design.

Principle: To assess the efficacy and safety of Dorzagliatin as a monotherapy in patients with

type 2 diabetes compared to a placebo.

General Protocol (based on the SEED study):

Patient Population: Drug-naïve patients diagnosed with T2DM.[10]

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[10]

Intervention: Patients are randomized to receive either Dorzagliatin (e.g., 75 mg twice daily)

or a matching placebo for a specified duration (e.g., 24 weeks).[10]
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Primary Efficacy Endpoint: The change in HbA1c from baseline to the end of the treatment

period.[10]

Secondary Efficacy Endpoints: Changes in fasting plasma glucose (FPG) and 2-hour

postprandial glucose (2h-PPG).[10]

Safety Assessments: Monitoring of adverse events, including hypoglycemia, and changes in

lipid profiles and body weight throughout the study.[13][15]
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Signaling Pathway of Glucokinase Activators
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Caption: Signaling Pathway of Glucokinase Activators.
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Experimental Workflow for Oral Glucose Tolerance Test
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Caption: Experimental Workflow for Oral Glucose Tolerance Test.
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Logical Flow of a Randomized Controlled Trial
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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